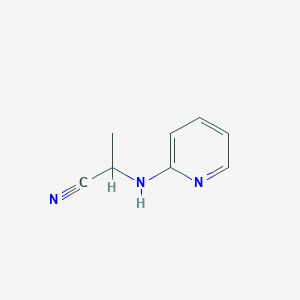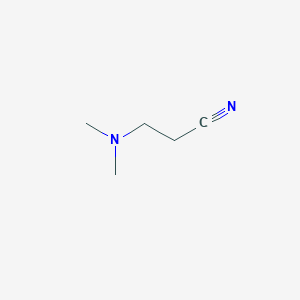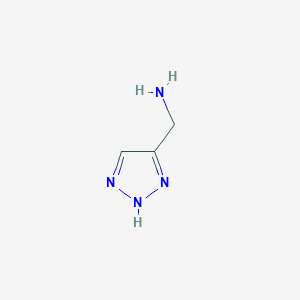
(1H-1,2,3-三唑-4-基)甲胺
描述
(1H-1,2,3-triazol-4-yl)Methanamine is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .
科学研究应用
(1H-1,2,3-triazol-4-yl)Methanamine has a wide range of applications in scientific research:
生化分析
Biochemical Properties
The biochemical properties of (1H-1,2,3-triazol-4-yl)Methanamine are largely defined by its triazole ring. The triazole ring is known for its high chemical stability and strong dipole moment
Cellular Effects
Some studies have shown that similar triazole compounds can have cytotoxic effects on certain cancer cell lines . These compounds have been shown to induce apoptosis and inhibit cell proliferation .
Molecular Mechanism
It has been suggested that similar triazole compounds may bind to the colchicine binding site of tubulin, a protein that is crucial for cell division .
Temporal Effects in Laboratory Settings
Similar triazole compounds have been shown to have long-term effects on cellular function .
Dosage Effects in Animal Models
Similar triazole compounds have been shown to have cytotoxic activities against tumor cell lines at certain concentrations .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1H-1,2,3-triazol-4-yl)Methanamine typically involves “click” chemistry, a term used to describe a set of highly efficient and reliable reactions. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the use of an azide and an alkyne to form the triazole ring under mild conditions .
Industrial Production Methods: In industrial settings, the production of (1H-1,2,3-triazol-4-yl)Methanamine may involve large-scale batch reactions using similar click chemistry techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions: (1H-1,2,3-triazol-4-yl)Methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the methanamine group.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can yield various substituted triazole derivatives .
作用机制
The mechanism of action of (1H-1,2,3-triazol-4-yl)Methanamine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s activity. This interaction is facilitated by the triazole ring, which forms hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .
相似化合物的比较
(1-methyl-1H-1,2,4-triazol-3-yl)methanamine: This compound has a similar triazole ring but differs in the position and type of substituents.
(1-benzyl-1H-1,2,3-triazol-4-yl)methanamine: This compound features a benzyl group attached to the triazole ring, which can influence its chemical properties and applications.
Uniqueness: (1H-1,2,3-triazol-4-yl)Methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
IUPAC Name |
2H-triazol-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c4-1-3-2-5-7-6-3/h2H,1,4H2,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFJQCFGHPMXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118724-05-3 | |
| Record name | 118724-05-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What synthetic approaches have been employed to produce compounds containing the (1H-1,2,3-triazol-4-yl)Methanamine moiety?
A1: Recent research demonstrates the successful synthesis of complex molecules incorporating the (1H-1,2,3-triazol-4-yl)Methanamine scaffold using efficient, multi-step reactions. One approach involves a 1,3-dipolar cycloaddition reaction between 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole and N,N-dibenzylprop-2-yn-1-amine. This reaction, conducted in refluxing toluene, yields N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine in high yield [].
Q2: How is the structure of these synthesized (1H-1,2,3-triazol-4-yl)Methanamine derivatives confirmed?
A2: Researchers rely on a combination of spectroscopic techniques and analytical methods to confirm the structure of newly synthesized compounds. Both studies utilize Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, as well as two-dimensional NMR experiments like COSY, HSQC, and HMBC [, ]. These techniques provide detailed information about the connectivity and environment of atoms within the molecule. Additionally, researchers employ techniques like Fourier-transform infrared spectroscopy (FT-IR) and high-resolution mass spectrometry (HRMS) to further characterize the synthesized compounds [, ]. These combined methodologies allow for unambiguous structural elucidation and confirmation of the target (1H-1,2,3-triazol-4-yl)Methanamine derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


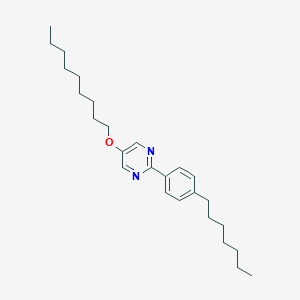

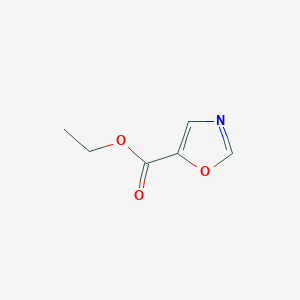
![3-Oxaspiro[5.5]undecane-2,4-dione](/img/structure/B47308.png)


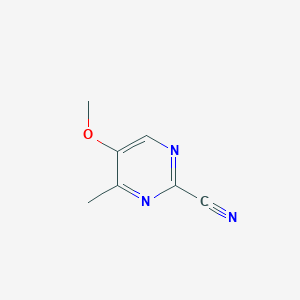
![4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde](/img/structure/B47317.png)


![(2R,4S,5R)-2,5,6-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal](/img/structure/B47323.png)

